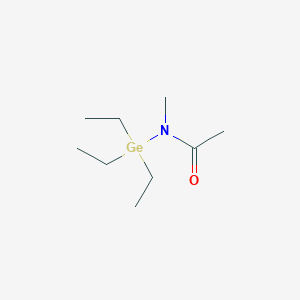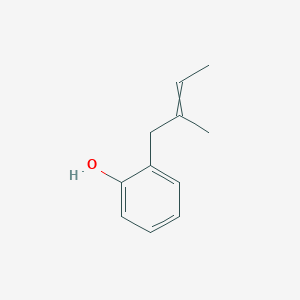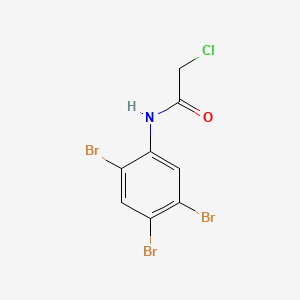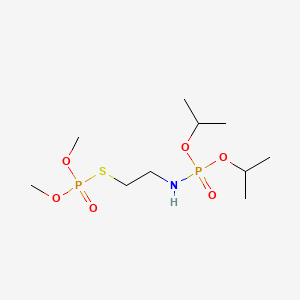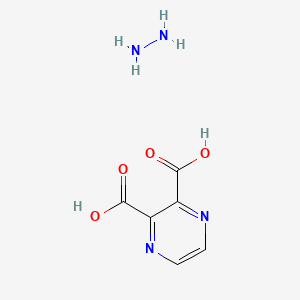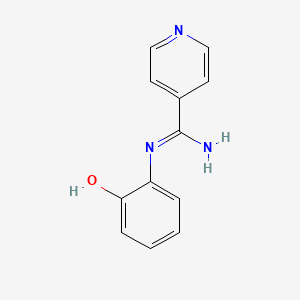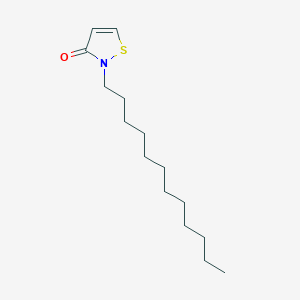
2-Dodecyl-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazolone family. Thiazolones are known for their diverse biological activities and are often used in various industrial applications. This compound, in particular, is characterized by a dodecyl chain attached to the thiazolone ring, which imparts unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of dodecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to other functional groups.
Substitution: The dodecyl chain or other parts of the molecule can be substituted with different groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-Dodecyl-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating infections.
Industry: Utilized in the formulation of various products, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes or receptors, leading to biological effects. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dodecyl-1,3-thiazol-4(5H)-one
- 2-Dodecyl-1,2-thiazolidin-3-one
- 2-Dodecyl-1,2-thiazol-5(2H)-one
Uniqueness
2-Dodecyl-1,2-thiazol-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the thiazolone ring makes it particularly effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
26530-07-4 |
|---|---|
Formule moléculaire |
C15H27NOS |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
2-dodecyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H27NOS/c1-2-3-4-5-6-7-8-9-10-11-13-16-15(17)12-14-18-16/h12,14H,2-11,13H2,1H3 |
Clé InChI |
XNZFZRQEAZMSIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C(=O)C=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



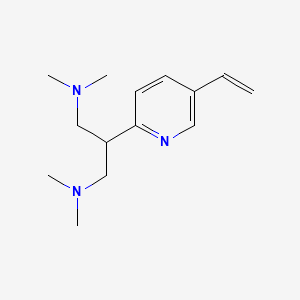
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
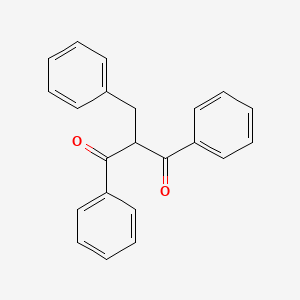
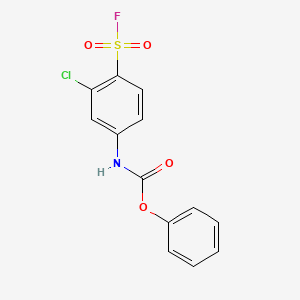

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
